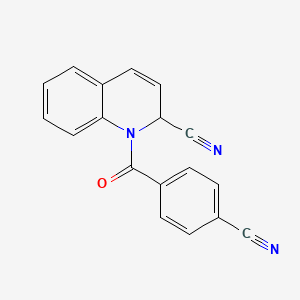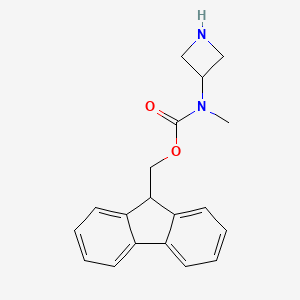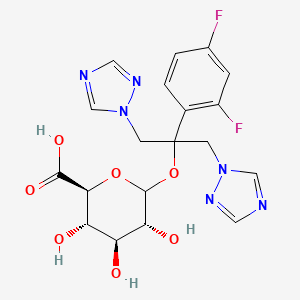
4-Dimethylamino-4'-trifluoromethylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylamino-4’-trifluoromethylazobenzene is an organic compound with the molecular formula C15H14F3N3. It is a member of the azobenzene family, characterized by the presence of a diazo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-4’-trifluoromethylazobenzene typically involves the diazotization of 4-trifluoromethylaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dimethylamino-4’-trifluoromethylazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dimethylamino-4’-trifluoromethylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo photoisomerization.
Medicine: Investigated for its potential use in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 4-Dimethylamino-4’-trifluoromethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and sensors. The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in its molecular structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Dimethylaminoazobenzene
- 4-Trifluoromethylazobenzene
- 4-Aminoazobenzene
Uniqueness
4-Dimethylamino-4’-trifluoromethylazobenzene is unique due to the presence of both dimethylamino and trifluoromethyl groups. These functional groups impart distinct electronic and steric properties, making it more versatile in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
405-82-3 |
|---|---|
Molekularformel |
C15H14F3N3 |
Molekulargewicht |
293.29 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C15H14F3N3/c1-21(2)14-9-7-13(8-10-14)20-19-12-5-3-11(4-6-12)15(16,17)18/h3-10H,1-2H3 |
InChI-Schlüssel |
HUUYCTQBVFYZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


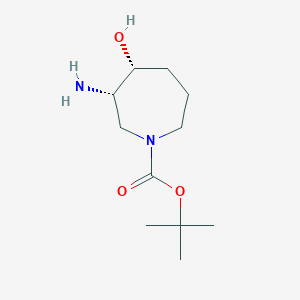
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)

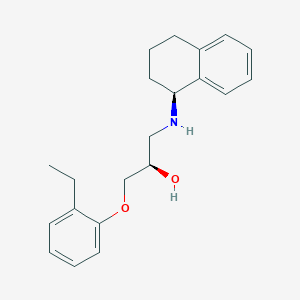
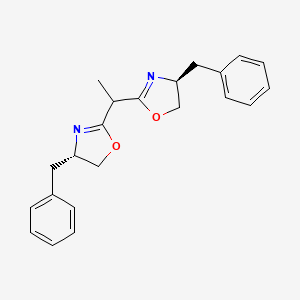
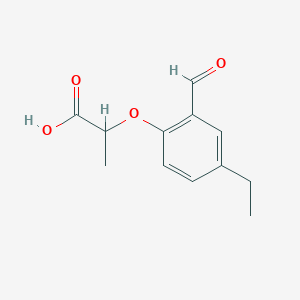
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
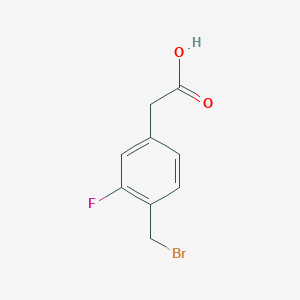


![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
